2,3-Dihydro-1,4-benzodioxine-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly as a potential inhibitor of poly(ADP-ribose) polymerase 1. This enzyme plays a crucial role in DNA repair mechanisms, making it a target for cancer therapeutics. The compound's structure features a benzodioxine core, which is significant for its biological activity and interaction with various biological targets.
The compound is derived from the benzodioxine family, which consists of fused aromatic rings with dioxin functionalities. It is classified under carboxamides due to the presence of the carboxamide functional group. The synthesis and characterization of this compound have been documented in various scientific articles, indicating its relevance in drug discovery and development.
The synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves several key steps:
The synthetic route often employs techniques such as catalytic hydrogenation and nitration reactions to introduce functional groups that enhance biological activity. For instance, nitration reactions can introduce nitro groups at specific positions on the benzodioxine ring, which can influence the compound's potency against poly(ADP-ribose) polymerase 1.
The molecular formula of 2,3-dihydro-1,4-benzodioxine-5-carboxamide is , with a molecular weight of approximately 193.20 g/mol. Its structure includes:
The InChI Key for this compound is JQFWIUGJNDZNSJ-UHFFFAOYSA-N, and its canonical SMILES representation is CNC(=O)C1=C2C(=CC=C1)OCCO2
. These identifiers are crucial for database searches and chemical informatics applications.
The compound can undergo various chemical reactions that modify its structure and potentially enhance its pharmacological properties:
The synthetic pathways are often optimized through high-throughput screening methods to identify more potent derivatives. For example, one study identified a derivative with an IC50 value of 0.082 μM against poly(ADP-ribose) polymerase 1, indicating significant enhancement over the lead compound.
The primary mechanism of action for 2,3-dihydro-1,4-benzodioxine-5-carboxamide involves inhibition of poly(ADP-ribose) polymerase 1. This enzyme facilitates DNA repair through single-strand break repair pathways:
In vitro assays have demonstrated that compounds derived from this scaffold exhibit varying degrees of inhibitory activity against poly(ADP-ribose) polymerase 1, highlighting their potential as anticancer agents.
2,3-Dihydro-1,4-benzodioxine-5-carboxamide has several potential applications in scientific research:
High-throughput virtual screening (HTVS) of the Maybridge small molecule library (54,836 compounds) enabled the discovery of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4) as a novel PARP1 inhibitor scaffold. The workflow employed a multi-tiered computational approach:
In vitro testing identified three PARP1 inhibitors:
Compound | Vendor ID | Structure Class | PARP1 IC₅₀ (μM) | |
---|---|---|---|---|
3 | NRB02674 | Benzothiazole | 12 ± 1.6 | |
4 | MO00789 | 1,4-Benzodioxine | 5.8 ± 0.10 | |
10 | BTB02780 | Phthalazinone | 0.88 ± 0.090 | [1] |
Compound 4 was prioritized as a lead due to its synthetic tractability and structural novelty compared to clinically established phthalazinone-based PARP inhibitors like olaparib [1] [2].
Scaffold hopping from 1,4-benzodioxine to 1,4-benzoxazin-3-one leveraged Knoevenagel condensation to enhance PARP1 inhibition potency. This transformation addressed the metabolic instability of the dioxane ring while introducing planar conjugation for improved target engagement:
Table: Impact of Knoevenagel-Derived Modifications on PARP1 Inhibition
Compound | Core Structure | R-Group | IC₅₀ (μM) | Potency Gain | |
---|---|---|---|---|---|
4 | 1,4-Benzodioxine | H | 5.80 | Baseline | |
49 | Benzoxazinone | 4-OH-PhCH= | 0.082 | 71-fold | [1] [2] |
Systematic analogue synthesis elucidated critical SAR trends for 1,4-benzodioxine carboxamides:
Table: Key SAR Findings for 1,4-Benzodioxine Carboxamide Analogues
Modification | Activity Change | Structural Insight | |
---|---|---|---|
5- vs. 6-carboxamide | 6.6-fold higher potency | Optimal H-bonding distance to Gly863 | |
Dihydro vs. aromatic ring | Activity retained only if saturated | Planarity disruption in binding site | |
N-Methylation of carboxamide | Complete loss of activity | Critical H-bond donor requirement | |
8-Methoxy substitution | IC₅₀ improved to 4.2 μM | Enhanced cell permeability (cLogP +0.6) | [1] [4] [5] |
Bioisosteric replacements included 1,4-benzoxazin-3-ones and fused dioxolane systems, with the latter showing improved metabolic stability in microsomal assays [5] [8].
Ligand preprocessing protocols were critical for enhancing HTVS efficiency:
This preprocessing reduced the initial 54,836-compound library to 15,621 tractable ligands, enabling a 100-fold reduction in docking computational costs while retaining 92% of viable chemotypes [1] [4].
Table: Ligand Library Refinement Criteria
Filter Parameter | Criteria | Library Reduction (%) | |
---|---|---|---|
Molecular weight | 250–500 Da | 41% | |
Carboxamide presence | Primary/secondary | 68% | |
Aromatic ring count | 1–3 rings | 57% | |
Stereochemical complexity | Single stereoisomer | 32% | |
Ionization state | pH 7.4 ± 1 | 29% | [1] [4] |
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